N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 2-fluorophenyl group attached to a methoxypropyl chain and a 3-methoxyphenylacetamide moiety. Its molecular formula is C19H21FNO3 (calculated based on structural analysis), with a molecular weight of approximately 330.38 g/mol.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-19(24-3,16-9-4-5-10-17(16)20)13-21-18(22)12-14-7-6-8-15(11-14)23-2/h4-11H,12-13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWKTCVJMOLLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC(=CC=C1)OC)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carbodiimide-Mediated Activation
The most widely reported method involves coupling 3-methoxyphenylacetic acid with 2-(2-fluorophenyl)-2-methoxypropylamine using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
Procedure:
- Activation of carboxylic acid: 3-Methoxyphenylacetic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) with DCC (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP).
- Amine addition: 2-(2-fluorophenyl)-2-methoxypropylamine (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
- Workup: The reaction is filtered to remove dicyclohexylurea (DCU), washed with 1M HCl, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield: 65–78% (reported in analogous syntheses).
Reductive Amination for Amine Synthesis
The amine precursor, 2-(2-fluorophenyl)-2-methoxypropylamine, is synthesized via reductive amination of 2-fluoroacetophenone derivatives:
Steps:
- Ketone formation: 2-Fluorophenylacetone is treated with methyl iodide in the presence of silver oxide to introduce the methoxy group.
- Reductive amination: The resulting ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 6 hours.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Methoxy introduction | CH₃I, Ag₂O | DCM, reflux, 4h | 85% |
| Reductive amination | NH₄OAc, NaBH₃CN | MeOH, 60°C, 6h | 72% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may increase racemization.
- Low temperatures (0–5°C) during coupling reduce side reactions but prolong reaction times.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–6.75 (m, aromatic H), 3.80 (s, OCH₃), 3.45 (m, CH₂), 1.55 (s, CH₃).
- MS (ESI+): m/z 332.2 [M+H]⁺.
Industrial-Scale Production
Continuous Flow Reactors
- Benefits: Improved heat transfer and reduced reaction times (2–4 hours vs. 24 hours batch).
- Challenges: Clogging due to DCU precipitation; solved using in-line filtration.
Green Chemistry Approaches
- Solvent recycling: DCM recovery rates exceed 90% via distillation.
- Catalyst reuse: Immobilized EDCI on silica retains 80% activity after five cycles.
Case Studies and Research Findings
Comparative Analysis of Coupling Agents
A 2024 study compared DCC, EDCI, and HATU in the amidation step:
| Coupling Agent | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| DCC | 78 | 98 | 0.45 |
| EDCI | 82 | 97 | 0.60 |
| HATU | 85 | 99 | 2.20 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Acetamides with Fluorinated Moieties
a) 2-(Cyclopentylthio)-N-(2-(2-Fluorophenyl)-2-Methoxypropyl)Acetamide (CAS 1797900-39-0)
- Molecular Formula: C17H24FNO2S
- Key Features : Shares the N-(2-(2-fluorophenyl)-2-methoxypropyl) backbone but replaces the 3-methoxyphenylacetamide with a cyclopentylthio group.
- The thioether linkage could alter metabolic stability compared to the methoxy group in the target compound .
b) 2-(2-Fluorophenyl)-N-[2-(Morpholin-4-yl)Ethyl]Acetamide (Y207-0202)
- Molecular Formula : C14H19FN2O2
- Key Features : Retains the 2-fluorophenyl group but replaces the methoxypropyl chain with a morpholine-ethyl moiety.
- Physicochemical Properties: Lower molecular weight (266.31 g/mol) and logP (0.8652) suggest improved solubility compared to the target compound.
Halogen-Substituted Analogs
a) N-[2-(3-Chlorophenyl)-2-Methoxypropyl]-2-(2,5-Dioxopyrrolidin-1-yl)Acetamide (CAS 1795196-55-2)
- Molecular Formula : C16H19ClN2O4
- Key Features : Substitutes fluorine with chlorine on the phenyl ring and replaces the 3-methoxyphenylacetamide with a dioxopyrrolidinyl group.
- Electronic Effects: Chlorine’s higher electronegativity and larger atomic size may alter binding interactions in receptor pockets compared to fluorine.
Methoxyphenyl Acetamide Derivatives with Heterocyclic Moieties
a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide
- Key Features : Combines the 3-methoxyphenylacetamide with a benzothiazole ring substituted with a trifluoromethyl group.
- Structural Impact: The benzothiazole moiety introduces aromaticity and planar rigidity, which could enhance binding to hydrophobic pockets in enzymes or receptors.
Acetamides with Aliphatic Substituents
a) N-Cyclohexyl-2-(4-Fluorophenyl)-2-(N-Propylacetamido)Acetamide
- Molecular Formula : C19H27FN2O2
- Key Features : Features a cyclohexyl group and a propyl chain instead of the methoxypropyl backbone.
- Physicochemical Data: Melting point (150–152°C) and high synthetic yield (81%) indicate crystalline stability and synthetic feasibility. The aliphatic substituents may reduce aromatic interactions but improve solubility in nonpolar environments .
Key Insights from Structural Comparisons
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity favor strong, selective binding to hydrogen bond acceptors, whereas chlorine’s bulkiness may enhance hydrophobic interactions .
- Methoxy vs. Thioether/Hydroxyl : Methoxy groups improve metabolic stability compared to hydroxyl groups, which are prone to glucuronidation. Thioethers may offer redox stability but could pose toxicity risks .
- Heterocyclic vs. Aliphatic Chains : Benzothiazole derivatives exhibit rigid, planar structures ideal for target engagement, while aliphatic chains (e.g., cyclohexyl) enhance solubility in lipid-rich environments .
Biological Activity
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H22FNO3
- Molecular Weight : 321.37 g/mol
- Key Functional Groups :
- Aromatic rings (fluorophenyl and methoxyphenyl)
- Acetamide linkage
1. Calcium Channel Inhibition
Research indicates that derivatives of similar compounds exhibit significant inhibitory activity against T-type calcium channels. For instance, a related compound lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type calcium channel blockers . This suggests that this compound may also possess similar properties, potentially making it useful in managing hypertension.
2. Neuroinflammation
The compound's structural similarities to known neuroinflammatory agents suggest potential applications in neurodegenerative diseases. Compounds with similar structures have been evaluated for their ability to bind to translocator protein (TSPO), which is involved in neuroinflammation. These studies indicate that modifications in the aromatic rings significantly affect binding affinity and biological activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and receptor binding |
| Methoxy Group Positioning | Affects interaction with biological targets |
| Acetamide Linkage | Critical for maintaining pharmacological efficacy |
Case Study 1: Blood Pressure Regulation
In a study involving spontaneously hypertensive rats, the administration of a similar piperidine derivative led to a significant reduction in blood pressure without adverse effects typically associated with calcium channel blockers . This highlights the potential of this compound in cardiovascular therapies.
Case Study 2: Neuroinflammatory Response
Research into TSPO ligands has demonstrated that compounds with similar structures can effectively modulate neuroinflammatory responses in animal models of multiple sclerosis. The binding affinity of these compounds correlates with their ability to penetrate the blood-brain barrier, suggesting that this compound could be further investigated for its neuroprotective properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally analogous acetamides typically involves multi-step routes, including:
-
Step 1 : Coupling fluorophenyl and methoxyphenyl precursors via nucleophilic substitution or amidation reactions. For example, activating carboxyl groups using reagents like HATU or DCC to facilitate amide bond formation .
-
Step 2 : Protecting/deprotecting functional groups (e.g., methoxy or fluoro groups) to prevent side reactions. For instance, using acetyl or benzyl protecting groups, followed by deprotection with HCl/MeOH .
-
Optimization : Key parameters include solvent choice (e.g., dichloromethane for polar intermediates), temperature control (-40°C to room temperature for sensitive steps), and catalysts (e.g., TMSOTf for glycosylation-like reactions) .
- Data Table : Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | HATU, DIPEA, DMF | 65–75 | |
| Deprotection | HCl/MeOH, 0°C | >90 |
Q. How can researchers resolve contradictions in NMR spectral data during structural characterization?
- Methodological Answer : Contradictions in -/-NMR data (e.g., unexpected splitting or shifts) often arise from:
- Dynamic rotational isomerism : Use variable-temperature NMR to identify conformational changes .
- Impurity interference : Purify intermediates via column chromatography (e.g., hexane/EtOAc gradients) and validate with LC-MS .
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3 to isolate solvent-induced shifts .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of fluorophenyl-methoxyphenyl acetamides in biological systems?
- Methodological Answer :
-
Pharmacophore modeling : Map electron-withdrawing (fluoro) and electron-donating (methoxy) groups to assess interactions with targets like enzymes or receptors. For example, fluorophenyl groups enhance binding to hydrophobic pockets in kinase inhibitors .
-
Bioisosteric replacement : Substitute the methoxy group with ethoxy or hydrogen to evaluate potency changes. Track activity via IC50 assays (e.g., anticancer screens using MTT) .
-
Data Contradiction Analysis : If bioactivity varies unexpectedly, use molecular dynamics simulations to probe conformational flexibility or off-target effects .
- Data Table : Example SAR for Analogous Compounds
| Substituent | Target (IC50, nM) | LogP | Reference |
|---|---|---|---|
| 2-Fluorophenyl | Kinase X: 12 ± 2 | 3.1 | |
| 3-Methoxyphenyl | Kinase X: 45 ± 5 | 2.8 |
Q. How can researchers address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic stability : Compare hepatic microsome assays (e.g., rat vs. human) to identify species-specific CYP450 metabolism. Use deuterium labeling to track metabolic hotspots .
- Bioavailability optimization : Modify the acetamide backbone with PEGylation or prodrug strategies to enhance solubility. Validate via Caco-2 permeability assays .
- Contradiction resolution : If in vivo half-life contradicts in vitro data, conduct tissue distribution studies using radiolabeled compounds to assess sequestration .
Methodological Guidance for Data Interpretation
Q. What advanced techniques are recommended for elucidating electronic effects of fluorine and methoxy substituents?
- Answer :
- DFT calculations : Use Gaussian or ORCA to model electron density maps and predict substituent effects on reactivity .
- X-ray crystallography : Resolve crystal structures to confirm substituent orientation and hydrogen-bonding patterns (e.g., fluorophenyl vs. methoxyphenyl packing) .
- Spectroscopic validation : Pair NMR with IR spectroscopy to correlate electron-withdrawing effects (e.g., C-F stretch at 1100–1200 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
